An In-depth Technical Guide to PZR Protein Expression and Function
An In-depth Technical Guide to PZR Protein Expression and Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the Protein Zero-Related (PZR) protein, with a specific focus on its expression in various cell types, its role in cellular signaling, and the experimental methodologies used for its study.
Introduction to PZR
Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily (IgSF).[1] It shares significant sequence homology in its extracellular domain with the myelin P0 protein (MPZ).[1] PZR is encoded by the MPZL1 gene and undergoes alternative splicing to produce at least three isoforms: PZR, PZRa, and PZRb, which exhibit tissue-specific expression patterns.[1][2] The full-length PZR isoform contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its intracellular domain, which are crucial for its signaling functions.[3][4][5] Functionally, PZR acts as a multifaceted signaling hub, playing significant roles in cell adhesion, migration, immunomodulation, and oncogenesis.[1][3]
PZR Expression and Localization in Different Cell Types
PZR is widely expressed across various tissues and cell types, with notable enrichment in cardiovascular, renal, and pancreatic tissues.[1] Its localization is often at sites of cell-cell contact and in domains associated with cell migration, consistent with its function as a cell adhesion molecule.[1][3]
Table 1: Summary of PZR Expression and Localization
| Cell/Tissue Type | Expression Level | Subcellular Localization | Key Findings |
| Endothelial Cells (e.g., BAECs) | Expressed | Cell-cell contacts, intracellular granules | Implicated in SHP-2-dependent signaling at interendothelial junctions.[2][3][6] |
| Epithelial & Mesothelioma Cells (e.g., REN) | Expressed | Cell-cell contacts | Localization at cell contacts supports its role as a cell adhesion protein.[2][3] |
| Hematopoietic Cells | High | Not specified | High levels of expression reported.[3] |
| Cancer Cells | |||
| Lung Adenocarcinoma (SPC-A1) | Overexpressed | Not specified | Overexpression correlates with unfavorable prognosis and promotes tumorigenicity.[7][8] |
| HeLa, HT-1080, HEK293 | Expressed | Cell surface | Used extensively as model systems to study PZR signaling and glycosylation.[4][5][9] |
PZR Signaling Pathways
PZR functions as a scaffold and signaling molecule, primarily through the tyrosine phosphorylation of its ITIM domains and subsequent recruitment of signaling partners.
Concanavalin A (ConA) and Src-Mediated Activation
PZR is a major cell surface receptor for the plant lectin Concanavalin A (ConA).[4][9] The binding of ConA to the glycosylated extracellular domain of PZR induces its clustering, leading to the activation of constitutively associated Src family kinases (SFKs), particularly c-Src.[1][4] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[1][4] Other kinases, including c-Fyn, c-Lyn, Csk, and c-Abl, have also been shown to phosphorylate PZR.[2][3][6]
Recruitment of SHP-2 and Downstream Signaling
The tyrosine-phosphorylated ITIMs of PZR serve as docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[1][3][4] The recruitment of SHP-2 is a central event in PZR-mediated signaling.[4][5] This PZR/SHP-2 signaling complex is involved in regulating a variety of cellular processes:
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Cell Adhesion and Migration: PZR is proposed to be a cell adhesion protein, and its signaling through SHP-2 is involved in modulating cell-cell contacts and motility.[3] In lung cancer cells, PZR promotes migration and invasion by activating the tyrosine kinases FAK and c-Src and by maintaining intracellular levels of reactive oxygen species (ROS).[7]
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Oncogenesis: Dysregulation of PZR expression and signaling is linked to cancer progression.[1] In lung cancer, PZR overexpression is associated with poor survival, and its knockout suppresses tumor-forming ability in mouse models.[7][8][10]
Quantitative Data on PZR Expression
The analysis of PZR protein by methods like Western blotting reveals significant heterogeneity in its apparent molecular weight across different cell lines. This is primarily due to variable N-linked glycosylation.
Table 2: Molecular Weight and Expression Changes of PZR
| Cell Line / Condition | Apparent Molecular Weight (SDS-PAGE) | Predicted Molecular Weight (non-glycosylated) | Quantitative Finding | Reference |
| HeLa | 30-70 kDa | ~30 kDa | Heterogeneous due to extensive glycosylation. | [5][9] |
| HT-1080 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |
| HEK293 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |
| Lung Cancer Tissues | Not specified | Not specified | PZR is significantly overexpressed compared to normal adjacent tissues. | [7][8] |
Note: Treatment of cells with tunicamycin, an inhibitor of N-linked glycosylation, results in a sharp PZR band at approximately 30 kDa, confirming the predicted size of the core protein.[5][9]
Experimental Protocols
Studying PZR expression and its protein-protein interactions involves standard molecular biology techniques.
Western Blotting for PZR Detection
This protocol allows for the detection and semi-quantification of total PZR protein in cell lysates.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Denature 15-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel. For smaller isoforms or fragments, a higher percentage gel may be required.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against PZR (e.g., rabbit polyclonal anti-PZR) diluted in blocking buffer, typically overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[11]
-
Immunoprecipitation (IP) of PZR and Associated Proteins
This protocol is used to isolate PZR and its binding partners, such as SHP-2, from cell lysates.
-
Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., NP40-based).
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G-agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared lysate with 1-2 µg of anti-PZR primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[5]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against PZR, SHP-2, or other potential interactors.
-
Immunohistochemistry (IHC) for PZR in Tissues
This protocol is for visualizing the localization of PZR in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
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Blocking:
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Primary Antibody Incubation:
-
Detection:
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Counterstaining and Mounting:
This guide summarizes the current understanding of PZR protein expression, signaling, and analysis. The provided protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of PZR in health and disease.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation and Localization of Protein-Zero Related (PZR) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f1 | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f5 | Aging [aging-us.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol for low molecular weight proteins [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
